molecular formula C14H17F3N4O2 B15315486 1-Acryloyl-N-(4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine-4-carboxamide

1-Acryloyl-N-(4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine-4-carboxamide

Cat. No.: B15315486
M. Wt: 330.31 g/mol
InChI Key: SBZVNDMRMQQNKC-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a synthetic organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a piperidine ring with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Coupling Reactions: The pyrazole and piperidine rings are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the coupled product with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide is explored as a potential drug candidate. Its unique structure and functional groups make it a promising candidate for the development of new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its trifluoromethyl group imparts stability and hydrophobicity, making it useful in the production of coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The compound may inhibit or activate specific proteins, resulting in therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide: Unique due to its specific substitution pattern and functional groups.

    N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

Uniqueness

N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide is unique due to its combination of a trifluoromethyl-substituted pyrazole ring and a piperidine ring with a carboxamide group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H17F3N4O2

Molecular Weight

330.31 g/mol

IUPAC Name

N-[4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide

InChI

InChI=1S/C14H17F3N4O2/c1-3-10(22)21-6-4-9(5-7-21)13(23)18-12-8(2)11(19-20-12)14(15,16)17/h3,9H,1,4-7H2,2H3,(H2,18,19,20,23)

InChI Key

SBZVNDMRMQQNKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1NC(=O)C2CCN(CC2)C(=O)C=C)C(F)(F)F

Origin of Product

United States

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